4-Iodo-2-(trifluoromethyl)benzoic acid
CAS No.: 954815-11-3
Cat. No.: VC2253797
Molecular Formula: C8H4F3IO2
Molecular Weight: 316.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 954815-11-3 |
---|---|
Molecular Formula | C8H4F3IO2 |
Molecular Weight | 316.02 g/mol |
IUPAC Name | 4-iodo-2-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) |
Standard InChI Key | XSQLEPZNGCNYKF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O |
Chemical Identity and Structural Characterization
Basic Identification Parameters
4-Iodo-2-(trifluoromethyl)benzoic acid is a well-defined chemical entity with specific identification parameters that distinguish it from other related compounds. The compound is registered with a unique Chemical Abstracts Service (CAS) number and has defined molecular properties, as outlined in Table 1.
Parameter | Value |
---|---|
Chemical Name | 4-Iodo-2-(trifluoromethyl)benzoic acid |
CAS Number | 954815-11-3 |
Molecular Formula | C8H4F3IO2 |
Molecular Weight | 316.02 g/mol |
MDL Number | MFCD09881756 |
Table 1: Basic identification parameters of 4-Iodo-2-(trifluoromethyl)benzoic acid
Structural Features
The compound features a benzoic acid core with two key functional groups: a trifluoromethyl group at the ortho position (position 2) relative to the carboxylic acid, and an iodine atom at the para position (position 4). This arrangement creates a molecule with distinctive electronic properties due to the electron-withdrawing nature of the trifluoromethyl group and the unique reactivity contributed by the iodine substituent. The presence of these functional groups significantly influences the compound's reactivity profile and physical properties, making it potentially useful for various chemical transformations.
Physical and Chemical Properties
Solubility and Solution Preparation
Understanding the solubility characteristics of 4-Iodo-2-(trifluoromethyl)benzoic acid is essential for its application in research settings. The compound's solubility in various solvents would be influenced by the presence of both the polar carboxylic acid group and the hydrophobic trifluoromethyl and iodine substituents. For research applications, stock solutions can be prepared according to the concentrations shown in Table 2.
Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 3.1644 mL |
5 mM | 0.6329 mL |
10 mM | 0.3164 mL |
Table 2: Volume of solvent required to prepare stock solutions of 4-Iodo-2-(trifluoromethyl)benzoic acid at various concentrations
When preparing stock solutions, researchers should select appropriate solvents based on the compound's solubility profile and the specific requirements of the intended application. For optimal results, it is recommended to prepare fresh solutions and store aliquots to avoid repeated freezing and thawing cycles that could compromise sample integrity.
Comparison with Structural Isomers and Related Compounds
Structural Isomers
The positional isomer 2-iodo-4-(trifluoromethyl)benzoic acid has the same molecular formula (C8H4F3IO2) but differs in the arrangement of substituents on the benzene ring. This isomer has been characterized with specific structural information, including SMILES notation (C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O) and InChI notation (InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14)) .
The predicted collision cross-section data for various adducts of 2-iodo-4-(trifluoromethyl)benzoic acid provides insight into its potential behavior in mass spectrometry analyses, as shown in Table 3.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 316.92808 | 156.8 |
[M+Na]+ | 338.91002 | 158.8 |
[M+NH4]+ | 333.95462 | 157.9 |
[M+K]+ | 354.88396 | 157.3 |
[M-H]- | 314.91352 | 147.5 |
[M+Na-2H]- | 336.89547 | 148.4 |
[M]+ | 315.92025 | 153.2 |
[M]- | 315.92135 | 153.2 |
Table 3: Predicted collision cross-section data for 2-iodo-4-(trifluoromethyl)benzoic acid
Related Fluorinated Compounds
Several structurally related compounds exist that share some features with 4-Iodo-2-(trifluoromethyl)benzoic acid:
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4-(Trifluoromethyl)benzoic acid (CAS: 455-24-3) lacks the iodine substituent but retains the trifluoromethyl group, albeit at a different position. This compound has been synthesized through oxidation of p-trifluoromethylbenzaldehyde using copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate as catalysts, with reported yields of 99% .
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3-Fluoro-4-iodo-2-(trifluoromethyl)benzoic acid (CAS: 2383754-23-0) contains an additional fluorine atom at position 3, resulting in the molecular formula C8H3F4IO2 and a molecular weight of 334.01 g/mol .
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2,3,4-trifluoro-5-iodobenzoic acid represents a different fluorination pattern, with three adjacent fluorine atoms instead of a trifluoromethyl group. Research has focused on developing selective methods for its synthesis, particularly through direct iodination of 2,3,4-trifluorobenzoic acid using iodinating agents in the presence of oxidizing agents .
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